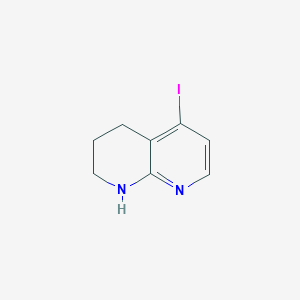
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine
Vue d'ensemble
Description
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a chemical compound with the CAS number 945600-06-6 . It is a solid powder at ambient temperature .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been a topic of interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular weight of 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is 260.08 . The InChI code is 1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves various chemical reactions. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures, which have wide application in medicinal chemistry and chemical biology . A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .Physical And Chemical Properties Analysis
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a solid powder at ambient temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of tetrahydro- and decahydro-1,8-naphthyridines, which include 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied extensively. A notable method involves the reduction of naphthyridines with sodium and ethanol, with the structures of tetrahydronaphthyridines confirmed using spectroscopic techniques (Armarego, 1967).
Catalytic Applications
- 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine is a key component in asymmetric hydrogenation processes. Research has demonstrated the efficiency of cationic ruthenium complexes in the asymmetric hydrogenation of 1,8-naphthyridines to produce these compounds with high yield and enantioselectivity (Lautens et al., 2016).
Chemical Modification and Functionalization
- Studies have shown the potential for regioselective metalations and functionalizations of the 1,5-naphthyridine scaffold, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine. This allows for the introduction of multiple substituents, enhancing its utility in various chemical applications (Balkenhohl et al., 2017).
Development of Chiral Heterocyclic Building Blocks
- The compound has been utilized in the development of chiral 1,5-diaza-cis-decalins through asymmetric hydrogenation. This application is significant for creating optically pure compounds used as ligands in asymmetric synthesis (Zhang et al., 2015).
Applications in Anion Recognition and Sensing
- Derivatives of 1,8-naphthyridine, including the tetrahydro variant, have been synthesized for anion recognition applications. Specific derivatives have shown effective sensing capabilities for fluoride ions, suggesting potential applications in analytical chemistry (Chahal et al., 2018).
Safety And Hazards
Orientations Futures
The development of methods for the synthesis of 1,8-naphthyridines, including 5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis process and exploring the potential applications of these compounds.
Propriétés
IUPAC Name |
5-iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWNEQCEIHUEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1,2,3,4-tetrahydro-1,8-naphthyridine | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2600398.png)

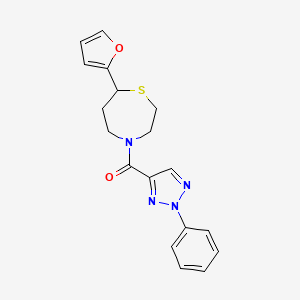
![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)
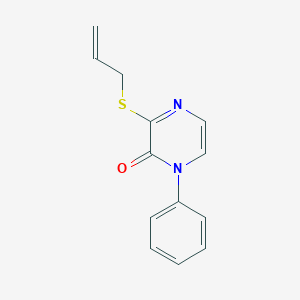
![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)

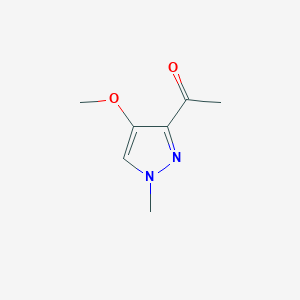

![2-Ethyl-5-((4-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600413.png)
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/no-structure.png)
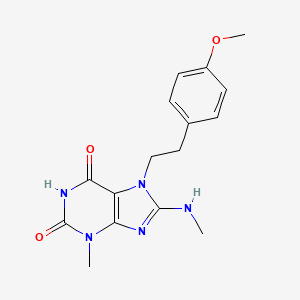
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)